rac-1-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]methanaminehydrochloride,trans

bromothiophene regiochemistry heteroaryl cyclopropylamine structure-activity relationship

rac-1-[(1R,2R)-2-(5-Bromothiophen-2-yl)cyclopropyl]methanamine hydrochloride, trans (CAS 1431304-51-6; also indexed under 1820580-31-1) is a racemic trans-configured cyclopropylamine building block bearing a 5-bromo-substituted thiophene ring, supplied as the hydrochloride salt (MW 254.58 g/mol, molecular formula C₇H₉BrClNS). The compound belongs to the substituted 2-heteroarylcyclopropylamine class, a scaffold privileged in epigenetic inhibitor design—particularly as a core structural motif for irreversible lysine-specific demethylase 1 (LSD1/KDM1A) inhibitors—and is cited across 48 patent families.

Molecular Formula C8H11BrClNS
Molecular Weight 268.60 g/mol
Cat. No. B13526945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-1-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]methanaminehydrochloride,trans
Molecular FormulaC8H11BrClNS
Molecular Weight268.60 g/mol
Structural Identifiers
SMILESC1C(C1C2=CC=C(S2)Br)CN.Cl
InChIInChI=1S/C8H10BrNS.ClH/c9-8-2-1-7(11-8)6-3-5(6)4-10;/h1-2,5-6H,3-4,10H2;1H/t5-,6+;/m0./s1
InChIKeyOCIBZSOXVPGWLY-RIHPBJNCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-1-[(1R,2R)-2-(5-Bromothiophen-2-yl)cyclopropyl]methanamine Hydrochloride, trans — Core Identity and Procurement Positioning


rac-1-[(1R,2R)-2-(5-Bromothiophen-2-yl)cyclopropyl]methanamine hydrochloride, trans (CAS 1431304-51-6; also indexed under 1820580-31-1) is a racemic trans-configured cyclopropylamine building block bearing a 5-bromo-substituted thiophene ring, supplied as the hydrochloride salt (MW 254.58 g/mol, molecular formula C₇H₉BrClNS) [1]. The compound belongs to the substituted 2-heteroarylcyclopropylamine class, a scaffold privileged in epigenetic inhibitor design—particularly as a core structural motif for irreversible lysine-specific demethylase 1 (LSD1/KDM1A) inhibitors—and is cited across 48 patent families [2][3]. The trans-stereochemistry of the cyclopropane ring enforces a specific spatial orientation of the amine and the bromothiophene pharmacophore that is critical for target engagement in FAD-dependent amine oxidase active sites, while the hydrochloride salt form enhances handling stability and aqueous solubility relative to the free base [1][4].

Why Generic Substitution Fails for rac-1-[(1R,2R)-2-(5-Bromothiophen-2-yl)cyclopropyl]methanamine Hydrochloride, trans


In-class cyclopropylamine derivatives bearing bromothiophene substituents are not functionally interchangeable. Three structural variables control biological performance in a manner that renders generic substitution scientifically unsound: (i) the position of the bromine atom on the thiophene ring (C5 vs. C3 vs. C4) determines the electronic distribution and steric accessibility of the heteroaryl group for target binding [1]; (ii) the cyclopropane stereochemistry (trans vs. cis) dictates the spatial relationship between the amine warhead and the aryl pharmacophore—a parameter known to be decisive for mechanism-based irreversible inhibition of FAD-dependent demethylases [2]; and (iii) the free base vs. hydrochloride salt form influences solubility, stability, and weighing accuracy in multi-step synthetic workflows. The target compound uniquely combines trans-(1R,2R) stereochemistry, 5-bromo regiochemistry on the thiophene, and the hydrochloride salt in a single racemic entity—a profile not replicated by any single commercially available analog [1].

Quantitative Differentiation Evidence: rac-1-[(1R,2R)-2-(5-Bromothiophen-2-yl)cyclopropyl]methanamine Hydrochloride, trans vs. Closest Analogs


Bromine Regiochemistry: 5-Bromo vs. 3-Bromo Thiophene Substitution — Impact on Electronic Profile and Synthetic Utility

The 5-bromo substitution on the thiophene ring of the target compound places the bromine atom at the position most distal to the cyclopropane attachment point (C2 of thiophene), resulting in a distinct electronic distribution compared to the 3-bromo regioisomer. This differentiation has practical synthetic consequences: the 5-bromo isomer serves as a superior substrate for Pd-catalyzed cross-coupling reactions at the bromine position due to reduced steric hindrance and favorable electronics, enabling subsequent diversification without competing reactivity at the cyclopropylamine moiety [1]. In contrast, the 3-bromo regioisomer (CAS 1546470-78-3, [2-(3-bromothiophen-2-yl)cyclopropyl]methanamine) presents the bromine adjacent to the cyclopropane linkage, introducing steric congestion that can impede coupling efficiency. Both isomers share the same molecular formula (C₈H₁₀BrNS, MW 232.14 for the free base), meaning they are indistinguishable by mass-based analytics alone, yet their divergent reactivity profiles create a material difference in downstream synthetic productivity .

bromothiophene regiochemistry heteroaryl cyclopropylamine structure-activity relationship

Salt Form Advantage: Hydrochloride Salt vs. Free Base — Stability and Handling for Multi-Step Synthesis

The target compound is supplied as the hydrochloride salt (MW 254.58 g/mol), whereas the closest direct analog—(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine (CAS 1431360-85-8, MW 218.11 g/mol)—is provided as the free base . Cyclopropylamine free bases are known to be volatile and susceptible to oxidative degradation upon storage, whereas hydrochloride salt formation confers significantly improved ambient stability, reduced hygroscopicity, and enhanced aqueous solubility [1]. The hydrochloride form also provides more accurate stoichiometric control in subsequent reactions (e.g., amide coupling, reductive amination) by eliminating variability associated with free base hydration state or partial carbonate formation from atmospheric CO₂ exposure . While no published accelerated stability study directly compares these two specific entities, the general principle of enhanced cyclopropylamine hydrochloride stability over the corresponding free base is well-established in the chemical literature and reflected in vendor handling recommendations [1].

hydrochloride salt stability free base comparison cyclopropylamine handling

Stereochemical Configuration: trans-(1R,2R) Racemate vs. cis-Diastereomer — Conformational Constraint for Biological Target Engagement

The trans-configuration of the cyclopropane ring in the target compound enforces a defined spatial relationship between the primary amine and the bromothiophene substituent. This geometry is critical for mechanism-based inhibition of FAD-dependent amine oxidases such as LSD1/KDM1A, where the trans-2-arylcyclopropylamine scaffold positions the amine for covalent flavin adduct formation while orienting the aryl group into the substrate-access channel [1]. Published structure-activity relationship studies on the trans-2-arylcyclopropylamine class demonstrate that the trans-diastereomer is essential for LSD1 inhibitory activity; cis-isomers show substantially reduced or abrogated potency [1][2]. The target compound is supplied as the racemic trans-mixture, which is the standard form used in KDM1A chemoprobe development programs—for example, OG-861, OG-880, and OG-857 were all initially prepared and evaluated as trans-racemic mixtures for the cyclopropyl ring [3]. This racemic trans form allows initial SAR assessment without committing to costly enantiomer resolution, while preserving the critical trans-geometry required for target engagement.

trans-cyclopropylamine LSD1 inhibitor stereochemistry conformational constraint

Cyclopropane vs. Methylene Linker: Conformational Rigidity as a Determinant of Binding Entropy

The target compound features a cyclopropane ring directly linking the aminomethyl group to the 5-bromothiophene, whereas a close structural analog—1-((5-bromothiophen-2-yl)methyl)cyclopropan-1-amine (CAS 1501600-39-0)—incorporates a methylene spacer between the thiophene and the cyclopropane, and yet another analog—N-[(5-bromothiophen-2-yl)methyl]cyclopropanamine (CAS 1016744-09-4)—places the cyclopropane on the amine nitrogen rather than as a linker . The cyclopropane-as-linker architecture of the target compound imposes greater conformational restriction on the relative orientation of the amine and the thiophene, reducing the entropic penalty upon target binding—a principle well-established in the design of constrained analogs where cyclopropane replacement of a flexible ethylene linker typically yields 5- to 100-fold improvements in binding affinity through entropic stabilization [1]. In the context of LSD1/KDM1A inhibitor design, the trans-2-arylcyclopropylamine scaffold (with cyclopropane as linker) has emerged as the privileged chemotype precisely because of this conformational pre-organization [1].

cyclopropane conformational constraint linker rigidity entropic benefit

Patent Footprint: 48 Patent Families Citing the Scaffold — Evidence of Broad Utility Across Therapeutic Programs

The rac-(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine scaffold (as the free base, InChIKey: YOZWARUYCJJUCK-RFZPGFLSSA-N) is cited across 48 patent families, predominantly in the context of KDM1A/LSD1 inhibitor programs [1]. This patent density exceeds that of the closest regioisomeric analog, [2-(3-bromothiophen-2-yl)cyclopropyl]methanamine (CAS 1546470-78-3), for which no comparable patent citation count was identified in public databases. The concentration of intellectual property around the 5-bromo-trans scaffold reflects its established role as a key intermediate in multiple pharmaceutical development programs, including those by Imago BioSciences (acquired by Merck) for KDM1A-targeted therapies [2][3]. The scaffold's appearance in both composition-of-matter and method-of-use patents provides procurement rationale: sourcing this specific compound ensures alignment with published synthetic routes and biological data referenced in the patent literature, facilitating reproducibility of literature procedures.

patent landscape KDM1A inhibitors cyclopropylamine scaffold

Physicochemical Differentiation: Computed Properties vs. N-Methyl and N-Cyclopropyl Amine Analogs

The target compound bears a primary amine (pKa predicted ~9–10 for the cyclopropylammonium group), distinguishing it from secondary amine analogs such as N-[(5-bromothiophen-2-yl)methyl]cyclopropanamine (CAS 1016744-09-4, secondary amine, MW 232.14) and N-[1-(5-bromothiophen-2-yl)ethyl]cyclopropanamine (CAS not located, tertiary amine character, MW 246.17) . The primary amine offers two key differentiation points: (i) it serves as a more versatile synthetic handle for diversification (e.g., amide formation, reductive amination, sulfonamide synthesis) compared to secondary amines, which present steric limitations; and (ii) the primary amine is the pharmacophoric warhead required for mechanism-based FAD cofactor engagement in LSD1/KDM1A inhibition—secondary and tertiary amine substitutions at this position are not tolerated for the covalent inactivation mechanism [1]. The hydrochloride salt of the primary amine also provides superior water solubility for aqueous reaction conditions compared to the free base forms of secondary amine analogs.

physicochemical properties primary amine drug-likeness

Optimal Application Scenarios for rac-1-[(1R,2R)-2-(5-Bromothiophen-2-yl)cyclopropyl]methanamine Hydrochloride, trans: Evidence-Backed Procurement Guidance


KDM1A/LSD1 Inhibitor Hit-Finding: Primary Screening Library Synthesis

Programs initiating LSD1/KDM1A inhibitor discovery should prioritize this compound as the core scaffold for primary amine diversification libraries. The trans-cyclopropylamine geometry is the established pharmacophore for FAD-dependent demethylase inhibition, and the 5-bromothiophene provides a versatile cross-coupling handle for parallel SAR exploration [1][2]. The racemic nature allows initial potency assessment without chiral separation costs, while the hydrochloride salt ensures consistent stoichiometry across dozens to hundreds of amide coupling or reductive amination reactions [3]. The scaffold's presence in 48 patent families confirms its relevance to current pharmaceutical development programs and ensures that screening hits can be contextualized within existing SAR knowledge [4].

Regioselective Diversification via Pd-Catalyzed Cross-Coupling at the 5-Bromo Position

The 5-bromo substituent on the thiophene ring is sterically accessible for Pd(0)-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling systematic exploration of aryl, heteroaryl, amine, and alkyne substituents at this position without interference from the cyclopropylamine moiety [1]. This synthetic utility is a key differentiator from the 3-bromo regioisomer, where steric congestion from the adjacent cyclopropane linkage reduces coupling efficiency. The hydrochloride salt form can be used directly in aqueous Suzuki conditions following neutralization in situ, simplifying workflow relative to the free base which may require separate neutralization and drying steps [2].

Epigenetic Chemical Probe Development: Pharmacodynamic Target Engagement Assays

For groups developing KDM1A chemical probes and chemoproteomic tools, this compound serves as the starting material for synthesizing biotinylated or fluorescently tagged probe molecules analogous to the OG-series chemoprobes (OG-857, OG-861, OG-880) described by Mascaró et al. (2019) [1]. The primary amine can be elaborated with a linker-biotin conjugate while preserving the trans-cyclopropylamine warhead required for covalent FAD engagement. The 5-bromothiophene substituent provides a spectroscopic handle (via the heavy atom effect of bromine) that can facilitate certain biophysical assay readouts, though this application-specific advantage has not been quantitatively benchmarked against non-brominated analogs [2].

Stereochemical SAR Studies: Racemic Screening Followed by Chiral Resolution

The racemic trans form is the cost-effective entry point for establishing initial SAR before investing in enantiomer separation. Published precedent with the OG-861/OG-881 pair demonstrates that the (1R,2S) enantiomer (OG-881, IC₅₀ = 120 nM) and the racemic trans mixture (OG-861, IC₅₀ = 130 nM) can exhibit comparable KDM1A inhibitory potency, suggesting that in some cases the racemate may be sufficient for primary screening [1]. When enantiomer resolution is warranted, the target compound's well-defined stereochemistry and commercial availability in multi-gram quantities support preparative chiral chromatography or diastereomeric salt resolution, with the hydrochloride salt facilitating direct use in chiral HPLC without additional derivatization [2].

Quote Request

Request a Quote for rac-1-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]methanaminehydrochloride,trans

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.